molecular formula C12H15NO2 B1311702 2-PyrrolIdin-1-ylmethylbenzoic acid CAS No. 876717-98-5

2-PyrrolIdin-1-ylmethylbenzoic acid

Cat. No.: B1311702
CAS No.: 876717-98-5
M. Wt: 205.25 g/mol
InChI Key: SCVGQZVBLWNGJF-UHFFFAOYSA-N
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Description

Structural Context within Substituted Benzoic Acids and Pyrrolidine (B122466) Derivatives

From a structural standpoint, 2-Pyrrolidin-1-ylmethylbenzoic acid is a hybrid molecule that incorporates two key chemical scaffolds: a substituted benzoic acid and a pyrrolidine ring. The benzoic acid portion consists of a benzene (B151609) ring attached to a carboxylic acid group. The "2-," or ortho-, substitution pattern indicates that the pyrrolidin-1-ylmethyl group is attached to the carbon atom adjacent to the carboxylic acid. This substitution pattern is known to influence the acidity and conformational properties of the benzoic acid ring. mdpi.com

The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom. google.com This scaffold is a common feature in a vast number of natural products and synthetic pharmaceuticals, valued for its ability to introduce three-dimensionality and serve as a key interaction point with biological targets. mdpi.com In "this compound," the pyrrolidine ring is connected to the benzoic acid core via a methylene (B1212753) (-CH2-) bridge at the nitrogen atom (position 1 of the pyrrolidine).

Historical Overview and Evolution of Research Interests in Related Chemical Scaffolds

The study of both benzoic acid and pyrrolidine derivatives has a rich history in chemistry. Benzoic acid itself has been known for centuries, and its derivatives are fundamental building blocks in organic synthesis and medicinal chemistry. Research into substituted benzoic acids has led to the development of numerous drugs, including aspirin (B1665792) and other non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov The specific substitution pattern on the benzoic acid ring is crucial for its biological activity and physical properties.

The pyrrolidine scaffold, often derived from the amino acid proline, gained significant attention in the 20th century with the discovery of its prevalence in alkaloids and other biologically active natural products. mdpi.com Its use in asymmetric catalysis, where it can act as a chiral auxiliary or organocatalyst, has been a major area of research since the late 20th century. rsc.org The development of synthetic methods to create substituted pyrrolidines remains an active field of investigation. google.comgoogle.com

Significance of the this compound Core in Advanced Chemical Synthesis and Theoretical Studies

In the context of medicinal chemistry, molecules combining aromatic carboxylic acids and amine-containing heterocycles are explored for a variety of therapeutic targets. The pyrrolidine moiety can impart desirable pharmacokinetic properties, such as improved solubility or the ability to cross biological membranes.

Theoretical and computational studies on related ortho-substituted benzoic acids have been conducted to understand the effects of intramolecular hydrogen bonding on acidity and structure. mdpi.com Similar studies on "this compound" could provide insights into its electronic properties and potential as a ligand for metal complexes or as a building block in more complex molecular architectures. However, without specific research data, any discussion of its significance remains speculative and based on the general properties of its component chemical classes.

Data Tables

Due to the lack of specific research data for "this compound," a detailed data table on its research findings cannot be compiled. However, a general properties table for the hydrochloride salt is provided below, based on information from chemical suppliers.

Table 1: General Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C₁₂H₁₆ClNO₂ nih.gov
Molecular Weight 241.71 g/mol nih.gov
CAS Number 1158488-01-7 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVGQZVBLWNGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428458
Record name 2-(pyrrolidin-1-ylmethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876717-98-5
Record name 2-(pyrrolidin-1-ylmethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Pyrrolidin 1 Ylmethylbenzoic Acid and Its Molecular Analogs

Strategic Assembly of the Benzoic Acid Core with Pyrrolidine (B122466) Moieties

The construction of the target molecule hinges on the effective formation of the bond between the benzoic acid ring and the pyrrolidin-1-ylmethyl side chain. This can be achieved by either functionalizing a pre-existing benzoic acid core or by building the benzoic acid structure onto a molecule already containing the pyrrolidine moiety. The most common strategies focus on the former, involving the introduction of a reactive group at the ortho-position of benzoic acid that can be subsequently used to attach the pyrrolidine ring.

Approaches to Benzoic Acid Ring Functionalization

The selective functionalization of the C-2 (ortho) position of benzoic acid is a critical step in synthesizing 2-Pyrrolidin-1-ylmethylbenzoic acid. The presence of the carboxylic acid group itself can be leveraged to direct reactions to the adjacent position.

One powerful method is directed ortho-lithiation . Unprotected benzoic acid can be treated with a strong base, such as sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), to generate a dianion where one of the ortho protons is removed. semanticscholar.orgrsc.orgresearchgate.net This ortho-lithiated species is a potent nucleophile that can react with various electrophiles to introduce a substituent specifically at the C-2 position. rsc.orgresearchgate.net For the synthesis of the target compound, this lithiated intermediate could theoretically be reacted with an electrophile like N-(chloromethyl)pyrrolidine, although this specific route is not explicitly detailed in the surveyed literature. The carboxylic acid group has been established to be of intermediate strength in directing metallation compared to other functional groups. rsc.orgresearchgate.net

An alternative and widely used strategy is to start with a commercially available, ortho-substituted precursor, such as 2-methylbenzoic acid (o-toluic acid). The methyl group serves as a handle that can be chemically modified to introduce the desired side chain. This approach circumvents potential difficulties in achieving high regioselectivity on an unsubstituted benzoic acid ring. The methyl group is particularly reactive at its benzylic position, making it an ideal site for introducing functionality. libretexts.orgmasterorganicchemistry.com

More recent advancements in C-H activation offer sophisticated methods for ortho-functionalization. For example, ruthenium-catalyzed, carboxylate-directed C-H functionalization has been developed to introduce allyl groups at the ortho-position of benzoic acids. nih.gov While this specific reaction introduces an allyl group, it exemplifies modern strategies that achieve high regioselectivity by using the inherent directing ability of the carboxylate group.

Introduction of the Pyrrolidin-1-ylmethyl Side Chain

Once a suitable handle is installed on the benzoic acid core, the pyrrolidin-1-ylmethyl group can be introduced. The most direct pathway involves starting with 2-methylbenzoic acid and performing a benzylic halogenation . This free-radical reaction, often using N-bromosuccinimide (NBS) with a radical initiator or light, selectively replaces a hydrogen on the benzylic carbon with a bromine atom, yielding a 2-(bromomethyl)benzoic acid derivative. libretexts.orgmasterorganicchemistry.com This benzylic C-H bond is weaker than other sp³ hybridized C-H bonds, facilitating this selective reaction. libretexts.org A process for the selective monobromination of 2,6-dimethylbenzoic acid using sodium bromate and hydrobromic acid in the presence of light has also been developed, highlighting methods to control bromination. google.com

The resulting 2-(bromomethyl)benzoic acid or its corresponding ester is an excellent electrophile. The pyrrolidine ring can then be introduced via a standard nucleophilic substitution reaction. Pyrrolidine, acting as a nucleophile, displaces the bromide, forming the C-N bond and completing the assembly of the this compound skeleton.

Another classic method for forming a β-amino-carbonyl compound is the Mannich reaction . This three-component condensation reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and a C-H acidic compound. libretexts.orgwikipedia.org In a potential application for this synthesis, pyrrolidine would first react with formaldehyde to form an electrophilic Eschenmoser-like salt or iminium ion. libretexts.orgwikipedia.org This electrophile could then be attacked by a nucleophilic form of benzoic acid, such as its ortho-lithiated derivative, to form the desired product. A related "redox-Mannich" reaction has been described that utilizes benzoic acid as a facilitator for reactions between pyrrolidine, an aldehyde, and a ketone. acs.org

Pyrrolidine Ring Construction and Functionalization Strategies in the Context of the Compound

While the target molecule can be synthesized from commercially available pyrrolidine, the construction of substituted pyrrolidine rings is a cornerstone of medicinal chemistry, providing access to a vast array of molecular analogs. These methods are crucial for structure-activity relationship studies.

Cyclization Reactions for Pyrrolidine Formation

A variety of cyclization strategies have been developed to construct the five-membered pyrrolidine ring. These methods often rely on the formation of one or more C-N bonds in an intramolecular fashion. A summary of prominent methods is presented below.

Reaction Type Precursors Description Citation(s)
[3+2] Cycloaddition Azomethine ylides and alkenesA powerful method where a 1,3-dipole (azomethine ylide) reacts with a dipolarophile (alkene) to form the five-membered ring in a single step. libretexts.orgwikipedia.orggoogle.com
Reductive Amination 1,4-dicarbonyl compounds and aminesCondensation of a dicarbonyl with an amine followed by reduction leads to the cyclic amine. google.com
Amino Alcohol Cyclization 1,4-amino alcoholsIntramolecular displacement of a hydroxyl group (often activated) by an amine under acidic or basic conditions. google.comorganic-chemistry.org
Ring Contraction Pyridine derivativesA photo-promoted reaction of pyridines with silylborane can afford pyrrolidine derivatives, representing a novel skeletal rearrangement. orgsyn.org
Tandem Reactions Amine-tethered alkynesCopper-catalyzed tandem amination/cyanation/alkylation sequences can produce functionalized pyrrolidines in one pot. researchgate.net
Intramolecular Schmidt Reaction ω-azido carboxylic acidsA reaction promoted by triflic anhydride (Tf₂O) that converts azido-acids into cyclic amines. organic-chemistry.org
Cyclopropane Ring Opening Donor-acceptor cyclopropanes and aminesLewis acid-catalyzed opening of a cyclopropane ring by an amine nucleophile, followed by lactamization, yields pyrrolidin-2-ones. bldpharm.com

Catalytic and Stereoselective Syntheses of Substituted Pyrrolidines

Controlling the stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity. Modern catalytic methods enable the synthesis of enantiomerically enriched and diastereomerically pure pyrrolidines.

One effective technique is the heterogeneous catalytic hydrogenation of substituted pyrroles . This method can reduce the aromatic pyrrole ring to a pyrrolidine with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. rsc.orggoogle.comacs.org The stereochemical outcome is often directed by a pre-existing stereocenter on a substituent. google.comacs.org

Asymmetric [3+2] cycloadditions are also a mainstay for stereoselective pyrrolidine synthesis. The use of chiral auxiliaries, such as N-tert-butanesulfinyl groups on the reacting partners, can direct the cycloaddition to proceed with high diastereoselectivity. libretexts.org Similarly, organocatalysts like proline can be used to achieve asymmetric Mannich reactions, which can be a key step in building chiral pyrrolidine precursors. libretexts.org

Other notable catalytic and stereoselective methods are summarized in the table below.

Method Catalyst/Reagent Key Features Citation(s)
Asymmetric [3+2] Cycloaddition Silver (Ag₂CO₃) catalyst with chiral N-tert-butanesulfinylazadienesProduces densely substituted pyrrolidines with high regio- and diastereoselectivity. libretexts.org
Catalytic Hydrogenation Rhodium-on-alumina, Palladium on carbon (Pd/C)Diastereoselective reduction of substituted pyrroles to pyrrolidines. google.comacs.org
Intramolecular Hydroamination Gold(I) complexesEnantioselective formation of vinyl pyrrolidines from allenes. organic-chemistry.org
Intramolecular Oxidative Amidation Palladium(II) (pyrox)Pd(II)(TFA)₂Enantioselective cyclization of alkenes using O₂ as the oxidant. organic-chemistry.org
Regio- and Enantioselective Hydroalkylation Cobalt (Co) or Nickel (Ni) catalysts with BOX ligandsCatalyst-controlled selective C2- or C3-alkylation of 3-pyrrolines. organic-chemistry.org

Convergent and Divergent Synthetic Pathways to this compound

A convergent synthesis involves preparing the main building blocks of the molecule—the functionalized benzoic acid and the pyrrolidine ring—in separate reaction sequences. These fragments are then joined together in a late-stage coupling step. A prime example of a convergent approach would be:

Pathway A: Synthesis of methyl 2-(bromomethyl)benzoate starting from 2-methylbenzoic acid via esterification followed by benzylic bromination with NBS.

Pathway B: Use of commercially available pyrrolidine.

Coupling: Reaction of the product from Pathway A with pyrrolidine via nucleophilic substitution, followed by hydrolysis of the ester to yield the final carboxylic acid.

A divergent synthesis is designed to generate a library of related compounds from a common intermediate. This strategy is particularly valuable for medicinal chemistry and structure-activity relationship (SAR) studies.

Divergence from the Benzoic Acid Core: One could synthesize methyl 2-(bromomethyl)benzoate as a key intermediate. This intermediate could then be reacted with a variety of cyclic amines (e.g., piperidine, morpholine, azetidine) to create a series of analogs of the target compound, each differing in the heterocyclic amine component.

Divergence from the Pyrrolidine Core: Alternatively, a strategy could involve coupling a versatile pyrrolidine building block to various aromatic systems. For example, a C(sp³)-H activation strategy has been used to couple N-protected proline derivatives with a range of functionalized aryl iodides. masterorganicchemistry.com This approach allows for the synthesis of numerous analogs where the substitution pattern on the benzoic acid ring is varied. An oxidant-controlled divergent synthesis has also been developed for other heterocyclic systems, illustrating the principle of selectively trapping a common intermediate to generate diverse molecular skeletons. nih.gov

By employing these strategic convergent and divergent pathways, chemists can efficiently access not only this compound but also a wide range of its molecular analogs for further investigation.

Chemical Derivatization and Structural Modification of the Compound

The structural framework of this compound, featuring a tertiary amine, a carboxylic acid, and an aromatic ring, offers multiple avenues for chemical derivatization and structural modification. These modifications are crucial for developing molecular analogs with tailored properties. Strategies range from functionalizing the periphery of the molecule to employing advanced synthetic technologies for creating diverse chemical libraries.

Peripheral Functionalization Strategies

Peripheral functionalization involves the introduction or modification of chemical groups on the core structure of this compound without altering the central scaffold. These strategies are employed to modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and electronic character.

Key approaches to peripheral functionalization include:

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a prime site for derivatization. Standard organic reactions can be used to convert it into a variety of functional groups.

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents yields esters, which can alter the compound's polarity and bioavailability.

Amidation: Coupling with primary or secondary amines using reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) produces amides. This introduces new hydrogen bonding capabilities and can significantly change the molecule's biological interactions.

Substitution on the Aromatic Ring: The benzene (B151609) ring can be functionalized through electrophilic aromatic substitution reactions. The existing substituents—the ortho-alkyl group and the meta-directing carboxylic acid—influence the position of new incoming groups. Common modifications include:

Nitration: Introduction of a nitro group (-NO2), which can be subsequently reduced to an amine (-NH2) for further derivatization.

Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br), which can act as handles for cross-coupling reactions (e.g., Suzuki, Heck) to introduce more complex substituents.

Sulfonation: Addition of a sulfonic acid group (-SO3H), significantly increasing the water solubility of the compound.

Functionalization of the Pyrrolidine Ring: While the pyrrolidine nitrogen is tertiary, the carbon backbone can be modified. This is often achieved by starting the synthesis with a pre-functionalized pyrrolidine derivative, such as hydroxyproline or aminoproline. This allows for the introduction of hydroxyl, amino, or other functional groups on the pyrrolidine ring of the final molecule.

Table 1: Examples of Peripheral Functionalization Reactions
Molecular RegionReaction TypeReagents/ConditionsResulting Functional Group
Carboxylic AcidEsterificationAlcohol (R-OH), H+ catalystEster (-COOR)
Carboxylic AcidAmidationAmine (R-NH2), EDC/DCCAmide (-CONHR)
Aromatic RingNitrationHNO3, H2SO4Nitro (-NO2)
Aromatic RingHalogenationBr2, FeBr3Bromo (-Br)
Pyrrolidine Ring (via precursor)Acylation of HydroxylUsing hydroxyproline precursor, Acyl chlorideEster group on pyrrolidine ring

Regioselective Modifications and Their Methodologies

Regioselectivity is the control over the specific position at which a chemical modification occurs. For a complex molecule like this compound, achieving regioselective functionalization is key to systematically studying structure-activity relationships.

Aromatic Ring Regioselectivity: The regiochemical outcome of electrophilic substitution on the benzoic acid ring is dictated by the directing effects of the existing substituents. The carboxylic acid group is a deactivating meta-director, while the alkyl substituent (-CH2-pyrrolidine) is an activating ortho-, para-director.

The position para to the alkyl group (position 5) is sterically accessible and electronically activated, making it a likely site for substitution.

The position ortho to the alkyl group (position 3) is also activated but may be sterically hindered.

The position meta to the carboxylic acid (position 5) is electronically favored by this group.

Therefore, the position 5 is doubly favored, making it the most probable site for regioselective functionalization. Reaction conditions can be fine-tuned (e.g., temperature, catalyst) to enhance selectivity for a specific isomer.

Directed Ortho-Metalation (DoM): This powerful technique can be used to achieve regioselectivity that is not possible with standard electrophilic substitution. The carboxylic acid group can be converted to a directed metalation group (DMG), such as an amide or an oxazoline. This DMG coordinates with an organolithium reagent (e.g., n-butyllithium), directing the deprotonation (and subsequent reaction with an electrophile) to the adjacent ortho position (position 3). This provides a reliable method for introducing substituents specifically at the C3 position.

Pyrrolidine Ring Regioselectivity: To achieve regioselective modification of the pyrrolidine moiety, syntheses often begin with chiral and regiochemically defined precursors. For instance, using (4R)-hydroxy-L-proline as the starting material would place a hydroxyl group specifically at the 4-position of the pyrrolidine ring in the final product. This hydroxyl group can then be selectively modified.

Table 2: Methodologies for Regioselective Modification
Target PositionMethodologyDirecting GroupTypical ElectrophileOutcome
Position 5 (para to alkyl)Electrophilic Aromatic Substitution-CH2-pyrrolidine (ortho, para) and -COOH (meta)Br+, NO2+Substitution at the most activated and accessible site.
Position 3 (ortho to alkyl)Directed Ortho-Metalation (DoM)Converted -COOH (e.g., secondary amide)I2, Me3SiClHighly selective substitution adjacent to the directing group.
Position 4 on Pyrrolidine RingPrecursor-Directed SynthesisHydroxyl group from (4R)-hydroxy-L-prolineAcylating/Alkylating agentsModification only at the pre-defined position.

Application of Advanced Synthetic Techniques

Modern synthetic methodologies can be applied to the synthesis and derivatization of this compound to improve efficiency, scalability, and the ability to generate molecular libraries.

Continuous Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. For the synthesis of benzoic acid derivatives, flow chemistry offers significant advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions (like nitration), and ease of scalability. rsc.orggoogle.comrsc.org A potential flow synthesis of an analog could involve the oxidation of the corresponding toluene derivative in a heated, pressurized flow reactor, offering shorter reaction times and higher yields compared to batch processing. google.com Esterification reactions have also been successfully scaled up using flow reactors, which would be applicable for derivatizing the carboxylic acid group. acs.org

Solid-Supported Synthesis: Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of large numbers of compounds. wikipedia.org In this approach, the target molecule is covalently attached to an insoluble polymer support (resin), and reactions are carried out in sequence. acs.orgacs.org Purification is simplified to washing the resin to remove excess reagents and byproducts. For this compound, the carboxylic acid group could be anchored to a resin like Wang or Merrifield resin. mdpi.com Subsequently, various functionalization reactions could be performed on the aromatic ring. Alternatively, a pre-functionalized benzoic acid could be attached to the resin, followed by the addition of different pyrrolidine analogs to generate a library of compounds. chimia.ch

Click Chemistry: "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of many functional groups. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. sigmaaldrich.comorganic-chemistry.org To apply this to the target molecule, an "alkyne" or "azide" functional group would first be introduced as a handle. For example, an amino-substituted analog of this compound could be synthesized and the amino group converted to an azide. This azide-functionalized molecule could then be "clicked" with a diverse panel of terminal alkynes to rapidly generate a library of triazole-containing derivatives, each with a unique substituent. researchgate.net The triazole ring itself is a valuable pharmacophore, known for its stability and ability to engage in hydrogen bonding.

Table 3: Comparison of Advanced Synthetic Techniques
TechniquePrimary AdvantageApplicability to Target CompoundExample Application
Continuous Flow ChemistryScalability, safety, speed, process control rsc.orgSynthesis of the benzoic acid core; derivatization reactions (e.g., nitration, esterification). acs.orgContinuous nitration of the aromatic ring with precise temperature control.
Solid-Supported SynthesisHigh-throughput library synthesis, simplified purification wikipedia.orgacs.orgImmobilization via the carboxylic acid to allow parallel functionalization. mdpi.comAnchoring the molecule to a resin and reacting with a library of amines to form diverse amides.
Click ChemistryHigh efficiency, selectivity, rapid library generation sigmaaldrich.comDerivatization of an azide- or alkyne-functionalized analog.Reacting an azide-functionalized analog with various alkynes to create a library of triazole derivatives. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1D and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule such as 2-Pyrrolidin-1-ylmethylbenzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the benzoic acid ring, the methylene (B1212753) protons of the pyrrolidine (B122466) ring and the benzylic methylene bridge, and the protons on the pyrrolidine ring itself. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR spectroscopy , including broadband decoupled and potentially DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would identify the number of unique carbon atoms in the molecule. This would allow for the direct observation of the carboxyl carbon, the aromatic carbons, the benzylic methylene carbon, and the carbons of the pyrrolidine ring.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H assignments. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could be used to probe longer-range (2-3 bond) C-H correlations, which would be crucial for confirming the connection between the benzyl (B1604629) group and the pyrrolidine ring, as well as the position of the substituents on the benzoic acid ring.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would be necessary for definitive assignment.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxyl (COOH)~10-13 (broad s)~165-175
Aromatic CH~7.2-8.0 (m)~125-135
Aromatic C-Substituted-~130-140
Benzylic CH₂~3.5-4.5 (s)~50-60
Pyrrolidine CH₂ (adjacent to N)~2.5-3.5 (m)~50-60
Pyrrolidine CH₂ (beta to N)~1.5-2.5 (m)~20-30

Table 1: Predicted NMR Data for this compound. Note: These are estimated values and require experimental verification.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

FTIR spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700-1730 cm⁻¹), C-H stretches of the aromatic and aliphatic parts of the molecule (around 2800-3100 cm⁻¹), and C-N stretching vibrations.

Raman spectroscopy , being complementary to FTIR, would also be valuable. The aromatic ring vibrations would likely give strong signals in the Raman spectrum.

Functional GroupExpected FTIR Absorption (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-2960
C=O (Carboxylic Acid)1700-1730
C=C (Aromatic)1450-1600
C-N1000-1250

Table 2: Predicted FTIR Data for this compound. Note: These are estimated values and require experimental verification.

Mass Spectrometry (High-Resolution Mass Spectrometry, Fragmentation Studies) for Molecular Formula and Structural Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₁₂H₁₅NO₂).

Fragmentation studies , often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. For this compound, one would expect to see fragmentation corresponding to the loss of the carboxyl group, cleavage of the bond between the benzyl group and the pyrrolidine ring, and fragmentation of the pyrrolidine ring itself. These fragmentation patterns would provide further confirmation of the proposed structure.

Ionm/zDescription
[M+H]⁺206.1181Protonated molecular ion
[M-COOH]⁺160.1075Loss of the carboxyl group
[C₄H₈N]⁺70.0657Pyrrolidine fragment
[C₇H₆COOH]⁺122.0368Benzoic acid fragment

Table 3: Predicted Mass Spectrometry Data for this compound. Note: These are predicted values for common fragments and require experimental verification.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages would be compared to the theoretical values calculated from the molecular formula (C₁₂H₁₅NO₂) to confirm the compound's stoichiometry.

ElementTheoretical Percentage
Carbon (C)70.22%
Hydrogen (H)7.37%
Nitrogen (N)6.82%
Oxygen (O)15.59%

Table 4: Theoretical Elemental Analysis Data for this compound.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization in Solid Forms

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of a material. For a solid sample of this compound, a DSC thermogram would reveal its melting point, which is a key physical property and an indicator of purity. The presence of a sharp melting endotherm would suggest a highly crystalline and pure compound. The thermogram could also provide information about other phase transitions, such as polymorphism, if the compound can exist in different crystalline forms.

Chromatographic and Electrophoretic Methodologies for Purity Assessment and Mixture Analysis

To ensure the reliability of the spectroscopic data, the purity of the compound must be established.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. A single, sharp peak in the chromatogram under various conditions (e.g., different mobile phases or detection wavelengths) would indicate a high degree of purity.

Capillary Electrophoresis (CE) , another high-resolution separation technique, could also be employed to assess purity, particularly for its ability to separate compounds based on their charge-to-size ratio.

Computational Chemistry and Theoretical Investigations of 2 Pyrrolidin 1 Ylmethylbenzoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of other spectroscopic and reactivity parameters. For 2-Pyrrolidin-1-ylmethylbenzoic acid, DFT studies provide a detailed understanding of its fundamental characteristics.

Molecular Geometry Optimization and Energy Minimization

Below is a table of selected optimized geometrical parameters for a molecule structurally similar to this compound, illustrating the typical precision of DFT calculations.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.39 - 1.40118 - 121~0
C-N (pyrrolidine)1.47104 - 112Varies
C=O (carboxyl)1.21120 - 125~180
C-O (carboxyl)1.35110 - 115~0
N-CH21.46112Varies
CH2-Aromatic C1.51118Varies

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

Electronic Structure Analysis

Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic behavior. Key aspects of this analysis include the examination of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) mapping.

The Frontier Molecular Orbitals , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For molecules with similar structures, the HOMO is often localized on the electron-rich aromatic ring and the nitrogen atom of the pyrrolidine (B122466), while the LUMO is typically distributed over the carboxylic acid group and the benzene (B151609) ring, indicating that these are the likely sites for electronic transitions and reactions. researchgate.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. The MEP map uses a color scale to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), indicating sites for nucleophilic attack. In this compound, the oxygen atoms of the carboxylic acid group would be expected to show a strong negative potential, making them prime targets for electrophiles. Conversely, the hydrogen atom of the carboxylic acid and the hydrogens on the aromatic ring would exhibit a positive potential.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.govmdpi.com Each calculated frequency can be assigned to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. mdpi.com This theoretical spectrum can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model.

For this compound, characteristic vibrational frequencies would include:

O-H stretching of the carboxylic acid group, typically appearing as a broad band in the high-frequency region of the IR spectrum.

C=O stretching of the carbonyl group, which gives rise to a strong, sharp absorption band.

C-H stretching from the aromatic, pyrrolidine, and methylene (B1212753) groups.

C-N stretching of the pyrrolidine ring and the linker.

Aromatic C=C stretching vibrations.

The calculated vibrational spectra for related molecules have shown good agreement with experimental FT-IR and FT-Raman data, validating the computational approach. researchgate.netmdpi.comnih.govmdpi.com

Reactivity Indices and Sites of Electrophilic/Nucleophilic Attack

Global and local reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and softness, provide quantitative measures of a molecule's reactivity. These indices help in understanding the molecule's stability and its propensity to participate in chemical reactions.

Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. For this compound, the nitrogen atom of the pyrrolidine ring and certain carbon atoms in the aromatic ring are likely to be susceptible to electrophilic attack due to their higher electron density. The carbonyl carbon of the carboxylic acid group is a probable site for nucleophilic attack.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational changes and interactions over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the molecule's conformational landscape and its behavior in different environments, such as in solution.

Conformational Space Exploration and Dynamics

MD simulations of this compound can reveal the flexibility of the molecule and the different conformations it can adopt. Key to its dynamics are the rotational degrees of freedom around the single bonds connecting the pyrrolidine ring, the methylene linker, and the benzoic acid moiety. The simulations can track the fluctuations in dihedral angles to identify the most populated and energetically favorable conformations.

Analysis of Molecular Stability and Trajectories (e.g., Root Mean Square Deviation)

Analysis of molecular stability often involves molecular dynamics (MD) simulations to observe the compound's behavior over time. A key metric in these simulations is the Root Mean Square Deviation (RMSD), which quantifies the average distance between the atoms of superimposed structures at different time points relative to a reference structure. mdanalysis.orgmdanalysis.org A stable RMSD value over time can suggest that the molecule has reached a stable conformation, or equilibrium. mdanalysis.org Moving RMSD (mRMSD) can also be used to analyze protein dynamics without a reference structure. nih.govnih.gov However, no MD simulation results or RMSD trajectory data have been published specifically for this compound.

Molecular Docking Studies of Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This is widely used in drug design to understand how a ligand might interact with a protein's active site.

Identification and Characterization of Specific Intermolecular InteractionsA critical output of molecular docking is the identification of key intermolecular forces that stabilize the ligand-receptor complex. These interactions include:

Hydrogen Bonding: Electrostatic attraction between a hydrogen atom and an electronegative atom.

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

Electrostatic Interactions: Attractions or repulsions between charged molecules.

Hydrophobic Interactions: The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.

While studies on similar compounds have detailed these interactions, no specific analysis has been published for this compound.

Advanced Quantum Mechanical Approaches (e.g., Ab Initio Molecular Dynamics, Coupled-Cluster Methods)

Advanced quantum mechanical methods provide highly accurate descriptions of electronic structure.

Ab Initio Molecular Dynamics (AIMD): A simulation method where the forces acting on the atoms are calculated "from first principles" using quantum mechanics, avoiding the need for pre-parameterized force fields.

Coupled-Cluster (CC) Methods: Considered a "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies and properties. q-chem.combohrium.com These methods are computationally expensive but provide reliable benchmarks. q-chem.com

There is no evidence of these advanced computational methods being applied to study this compound in the existing literature.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations offer a compromise between the accuracy of quantum mechanics and the speed of classical molecular mechanics. nih.goveurekaselect.com In this approach, a small, chemically active region of a system (e.g., a ligand and the active site of an enzyme) is treated with QM, while the rest of the system is treated with MM. researchgate.netstanford.edu This hybrid method is powerful for studying chemical reactions in biological systems and refining understanding of ligand-protein interactions. nih.gov Despite its utility, no QM/MM simulation studies have been published for this compound.

Application of Machine Learning Algorithms in Computational Chemical Research

The integration of machine learning (ML) with computational chemistry has emerged as a transformative approach to accelerate and enhance the study of chemical systems. nih.gov For molecules like this compound, which belong to the broader class of benzoic acid derivatives, machine learning offers powerful tools to predict properties, model reactivity, and gain deeper insights into molecular behavior. acs.orgacs.org This section explores the application of ML algorithms in the computational chemical research of such compounds.

Machine learning models are increasingly being trained on large datasets generated from quantum chemical calculations to predict a wide range of molecular properties with significantly reduced computational cost. nih.gov These models can learn complex relationships between molecular structures and their electronic, spectroscopic, and thermodynamic properties.

Key Applications of Machine Learning in Computational Studies:

Prediction of Molecular Properties: Machine learning models can be trained to predict fundamental properties such as bond dissociation energies, reaction energies, and electronic properties. This is particularly useful for screening large numbers of derivatives of a parent compound like this compound to identify candidates with desired characteristics.

Accelerating Quantum Chemical Calculations: The computational expense of high-level quantum chemical calculations, such as those needed to determine accurate energies and geometries, can be a significant bottleneck. nih.gov Machine learning potentials can be developed to approximate the potential energy surface of a molecule, allowing for much faster molecular dynamics simulations and conformational analysis.

Predicting Spectroscopic Data: ML algorithms can be trained to predict spectroscopic data, such as NMR and IR spectra. By learning from the calculated spectra of a diverse set of molecules, these models can provide rapid and accurate predictions for new compounds, aiding in their identification and characterization.

Modeling Chemical Reactivity: Machine learning is being applied to model and predict the outcomes of chemical reactions. For benzoic acid derivatives, this could include predicting the sites of electrophilic or nucleophilic attack, or the favorability of different reaction pathways. rsc.org

Case Study: Hammett's Constants for Benzoic Acid Derivatives

A notable application of machine learning in the study of benzoic acid derivatives is the prediction of Hammett's constants (σ). acs.orgacs.org These constants quantify the electron-donating or electron-withdrawing effect of substituents on an aromatic ring and are crucial for understanding and predicting reaction rates and equilibria. acs.org

Recent research has successfully employed a combination of quantum chemical calculations and various machine learning algorithms to predict Hammett's constants for a large set of substituents on benzoic acid. acs.orgacs.org In this approach, atomic charges calculated using quantum chemical methods (such as Hirshfeld, Mulliken, Löwdin, and ChelpG) serve as the input features for the machine learning models. acs.org The models are then trained to find a linear relationship between these atomic charges and the experimentally determined Hammett's constants. acs.org

The results of such studies have shown that machine learning models can predict Hammett's constants with a high degree of accuracy, closely matching experimental values. acs.org This approach not only provides a consistent set of existing Hammett's constants but also allows for the prediction of new values for substituents that have not been experimentally measured. acs.orgacs.org

Table 1: Machine Learning Algorithms in Computational Chemistry

AlgorithmDescriptionApplication in Chemical Research
Linear Regression A statistical method that models the relationship between a dependent variable and one or more independent variables by fitting a linear equation to the observed data.Predicting Hammett's constants from calculated atomic charges. acs.org
Support Vector Machines (SVM) A supervised learning model that uses a hyperplane to separate data into different classes.Classification of molecules based on their activity or properties.
Neural Networks (NN) A series of algorithms that endeavor to recognize underlying relationships in a set of data through a process that mimics the way the human brain operates.Predicting potential energy surfaces, spectroscopic properties, and reaction outcomes. nih.gov
Random Forest An ensemble learning method that operates by constructing a multitude of decision trees at training time and outputting the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.QSAR (Quantitative Structure-Activity Relationship) modeling and virtual screening.

The application of machine learning to computational studies of this compound and its analogs holds significant promise. By leveraging the power of these algorithms, researchers can overcome some of the limitations of traditional computational methods, enabling faster and more efficient exploration of the chemical space and leading to new discoveries in materials science and drug design. nih.govrsc.org

Reaction Mechanisms and Chemical Reactivity of 2 Pyrrolidin 1 Ylmethylbenzoic Acid

Reactivity of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring contains a tertiary amine, which is the primary site of its reactivity. The nitrogen's lone pair of electrons makes it both basic and nucleophilic.

N-Alkylation: As a tertiary amine, the pyrrolidine nitrogen can react with alkyl halides in a quaternization reaction to form a quaternary ammonium (B1175870) salt. This reaction proceeds via an SN2 mechanism.

N-Oxidation: The nitrogen atom can be oxidized by reagents such as hydrogen peroxide or peroxy acids to form an N-oxide.

The pyrrolidine ring itself is generally stable. However, enzymes are known to catalyze reactions involving benzylpyrrolidine structures, highlighting the potential for biochemical transformations. nih.gov

Chemical Transformations at the Benzoic Acid Aromatic Ring

The reactivity of the benzene (B151609) ring towards electrophilic substitution is influenced by the two substituents: the carboxylic acid group (-COOH) and the pyrrolidin-1-ylmethyl group (-CH₂-NC₄H₈).

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. masterorganicchemistry.comwikipedia.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com The directing and activating/deactivating effects of the existing substituents determine the position and rate of further substitution.

-COOH group: The carboxylic acid group is an electron-withdrawing group and is therefore deactivating (makes the ring less reactive than benzene) and a meta-director. libretexts.orglibretexts.org

In 2-Pyrrolidin-1-ylmethylbenzoic acid, these two groups have opposing effects. The activating ortho, para-directing group and the deactivating meta-directing group are adjacent. The outcome of an electrophilic substitution reaction will depend on the specific reaction conditions and the nature of the electrophile. The powerful activating nature of the aminomethyl group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6). However, position 6 is sterically hindered by the adjacent carboxylic acid group. Therefore, substitution is most likely to occur at position 4.

Under strongly acidic conditions, as are common for many EAS reactions (e.g., nitration, sulfonation), the pyrrolidine nitrogen will be protonated. The resulting -CH₂-N⁺H₂C₄H₈ group becomes a strongly deactivating, meta-directing group due to its positive charge. In this case, both substituents would be deactivating, making electrophilic substitution very difficult.

Oxidation and Reduction Reaction Mechanisms

The chemical reactivity of this compound is dictated by its constituent functional groups: the pyrrolidine ring, the benzoic acid moiety, and the methylene (B1212753) bridge connecting them. The oxidation and reduction reactions of this compound are therefore understood by considering the susceptibility of each part to such transformations.

Oxidation:

The primary sites for oxidation on this compound are the benzylic carbon-hydrogen bonds and the nitrogen atom of the pyrrolidine ring. The aromatic ring of the benzoic acid is generally resistant to oxidation except under harsh conditions that would likely decompose the rest of the molecule.

The benzylic position, being adjacent to the aromatic ring, is activated towards oxidation. masterorganicchemistry.com Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) would be expected to cleave the bond between the benzylic carbon and the pyrrolidine nitrogen, leading to the formation of benzoic acid. masterorganicchemistry.com

The pyrrolidine ring itself can undergo oxidation. Free radical-mediated oxidation can lead to the formation of various oxidized derivatives. researchgate.net For instance, the nitrogen atom can be oxidized to an N-oxide. Additionally, the carbon atoms alpha to the nitrogen are susceptible to oxidation, potentially leading to ring-opening or the formation of lactams. The presence of the bulky benzoic acid group at the 1-position may influence the regioselectivity of such oxidations.

Enzymatic oxidation is another potential pathway. For example, the enzymatic oxidation of benzoic acid using certain microorganisms can lead to hydroxylated derivatives. researchgate.net While this applies to the benzoic acid core, similar enzymatic systems could potentially modify the pyrrolidine ring of the title compound.

Reduction:

The most likely site for reduction in this compound is the carboxylic acid group of the benzoic acid moiety. Catalytic hydrogenation or treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding (2-(pyrrolidin-1-ylmethyl)phenyl)methanol. The reduction of carboxylic acids to alcohols is a common transformation in organic synthesis. nih.gov

The aromatic ring can also be reduced under more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, to yield the corresponding cyclohexanecarboxylic acid derivative. However, this typically requires more vigorous conditions than the reduction of the carboxylic acid.

The pyrrolidine ring is generally resistant to reduction as it is already a saturated heterocycle.

Functional Group Potential Oxidation Products Potential Reduction Products Typical Reagents/Conditions
Benzoic AcidGenerally resistant(2-(pyrrolidin-1-ylmethyl)phenyl)methanolReduction: LiAlH₄, Catalytic Hydrogenation
Pyrrolidine RingN-oxide, Lactams, Ring-opened productsGenerally resistantOxidation: Peroxy acids (for N-oxidation), Strong oxidants
Benzylic MethyleneBenzoic Acid (via cleavage)Generally resistantOxidation: KMnO₄, Chromic acid

Catalytic Transformations Involving this compound as a Substrate or Ligand

The structure of this compound allows it to participate in catalytic transformations as both a substrate and a ligand.

As a Substrate:

As a substrate, the molecule can undergo various catalytic reactions at its reactive sites. For example, the aromatic ring could be subject to catalytic C-H activation and functionalization, a modern approach to introduce new substituents onto aromatic cores. Palladium-catalyzed arylation reactions, for instance, are used to form C-C bonds with aryl halides. organic-chemistry.org

The nitrogen atom of the pyrrolidine ring can direct ortho-metalation, where a catalyst temporarily coordinates to the nitrogen and facilitates a reaction at the nearby ortho position of the aromatic ring. However, in this specific molecule, the ortho position is already substituted.

As a Ligand:

The bifunctional nature of this compound, containing both a tertiary amine (the pyrrolidine nitrogen) and a carboxylic acid group, makes it a potential bidentate ligand for various metal catalysts. Such ligands, often referred to as "pincer" or chelating ligands, can coordinate to a metal center through both the nitrogen and the oxygen of the carboxylate. This chelation can enhance the stability and influence the reactivity and selectivity of the metal catalyst.

Pyrrolidine-based structures are integral to many successful organocatalysts and ligands for asymmetric catalysis. nih.gov The chiral centers that can be present in substituted pyrrolidines are crucial for inducing enantioselectivity in chemical reactions. nih.gov While the parent compound is achiral, derivatives with stereocenters on the pyrrolidine ring could be effective chiral ligands.

Catalytic Role Potential Transformations Key Structural Features Examples of Related Catalysis
Substrate C-H functionalization of the aromatic ring, Reactions at the carboxylic acidAromatic C-H bonds, Carboxylic acid groupPalladium-catalyzed cross-coupling reactions organic-chemistry.org
Ligand Asymmetric hydrogenation, Cross-coupling reactions, Michael additionsBidentate N,O-chelation (pyrrolidine nitrogen and carboxylate oxygen)Pyrrolidine-based organocatalysts in Michael additions nih.gov, Iridium-catalyzed annulation using amine-derived complexes organic-chemistry.org

Solid State Chemistry and Crystal Engineering of 2 Pyrrolidin 1 Ylmethylbenzoic Acid

Crystallization Behavior and Polymorphism

To address this section, studies detailing the screening for different crystalline forms (polymorphs) of 2-Pyrrolidin-1-ylmethylbenzoic acid would be necessary. This would involve data from techniques like differential scanning calorimetry (DSC) to identify thermal transitions indicating different forms mdpi.com, and powder X-ray diffraction (PXRD) to confirm their unique crystal lattices americanpharmaceuticalreview.com. Polymorphism is the ability of a compound to exist in multiple crystalline structures, which can significantly impact its physical properties mdpi.com.

Information for this subsection would require experiments on the crystallization of this compound from various solvents to determine if it forms solvates (where solvent molecules are incorporated into the crystal lattice) or hydrates (with water molecules). Characterization would involve techniques like thermogravimetric analysis (TGA) to quantify the solvent content and single-crystal X-ray diffraction (SCXRD) to determine the structural role of the included solvent molecules.

Cocrystallization and Salt Formation Strategies

This section would require research into the formation of cocrystals or salts of this compound with other molecules (coformers). The design principles are based on supramolecular chemistry, utilizing non-covalent interactions like hydrogen bonds nih.govmdpi.com. The selection of coformers would be guided by matching functional groups capable of forming robust intermolecular synthons, a common strategy in crystal engineering mdpi.comnih.gov.

Crystal Structure Determination via X-ray Diffraction (Single Crystal and Powder)

Fulfilling this section is contingent on successful crystallization to yield samples suitable for X-ray diffraction.

Single Crystal X-ray Diffraction (SCXRD): This technique provides the definitive, three-dimensional structure of a molecule within the crystal, including bond lengths, bond angles, and conformational details mdpi.comresearchgate.netmdpi.com. A data table for this compound would typically include parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and refinement statistics.

Powder X-ray Diffraction (PXRD): PXRD is crucial for analyzing bulk crystalline samples. It serves as a fingerprint for a specific crystalline phase and is used to identify polymorphs, confirm the formation of a new cocrystal phase, and assess sample purity americanpharmaceuticalreview.comresearchgate.net. The analysis would involve comparing the PXRD pattern of new solid forms to that of the starting materials.

Analysis of Intermolecular Interactions in Crystalline Architectures

The primary functional groups for hydrogen bonding in this compound are the carboxylic acid moiety (-COOH) and the tertiary amine nitrogen of the pyrrolidine (B122466) ring. The molecule exists as a zwitterion, with the carboxylic proton transferred to the more basic pyrrolidine nitrogen, forming a carboxylate group (-COO⁻) and a tertiary ammonium (B1175870) cation (>NH⁺-). This zwitterionic nature is a critical determinant of its hydrogen bonding capabilities.

The dominant interactions would be strong, charge-assisted hydrogen bonds of the N⁺-H···O⁻ type. These interactions would link the cationic head of one molecule to the anionic tail of another, forming robust chains or more complex networks.

In addition to these primary interactions, weaker C-H···O hydrogen bonds are also expected to play a significant role. The methylene (B1212753) hydrogens on the pyrrolidine ring and the benzylic position, as well as the aromatic hydrogens on the benzene (B151609) ring, can all act as donors to the carboxylate oxygen acceptors. These interactions, while individually weaker, collectively contribute to the stability and specificity of the three-dimensional crystal lattice. The supramolecular structures of various aminobenzoic acid derivatives are often governed by extensive networks of intermolecular hydrogen bonds nih.govrsc.orgacs.org.

Table 1: Potential Hydrogen Bond Interactions in Crystalline this compound

Donor (D)Acceptor (A)Type of InteractionExpected Role in Crystal Packing
N⁺-H (Pyrrolidinium)O⁻ (Carboxylate)Strong, Charge-AssistedPrimary structure-directing motif, forming chains or dimers.
C-H (Aromatic)O⁻ (Carboxylate)WeakStabilization of primary motifs and inter-linking of chains.
C-H (Aliphatic)O⁻ (Carboxylate)WeakFine-tuning of crystal packing, filling voids.

This table is predictive, based on the functional groups of the molecule and established principles of hydrogen bonding.

The presence of the benzene ring in this compound introduces the possibility of π-π stacking interactions. These interactions occur between the electron-rich aromatic rings of adjacent molecules and are crucial for consolidating the crystal packing in three dimensions. The geometry of these interactions can vary, including face-to-face or offset (parallel-displaced) arrangements.

The extent and nature of π-π stacking would be highly dependent on the steric hindrance imposed by the bulky pyrrolidin-1-ylmethyl substituent at the ortho position. This substituent could force an offset stacking arrangement or even preclude significant π-π interactions in favor of other packing motifs. In related structures, π-π interactions have been shown to consolidate three-dimensional packing researchgate.net.

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that act as building blocks in crystal engineering. For this compound, several key synthons can be anticipated.

Given its zwitterionic nature, the most fundamental synthon would likely involve the charge-assisted N⁺-H···O⁻ hydrogen bonds. These could form a simple linear chain motif, denoted as C(n) using graph set notation, where 'n' is the number of atoms in the repeating chain. Alternatively, they could form dimeric synthons.

Studies on the co-crystals of aminobenzoic acids with various nitrogen bases have revealed a high propensity for the formation of robust heteromeric synthons, such as the carboxylic acid···pyridine hydrogen bond acs.orgrsc.org. In the case of the zwitterionic this compound, the interactions are intramolecularly satisfied to a degree, leading to self-assembly based on ion pairing and hydrogen bonding between the zwitterions themselves. The crystal structures of aminobenzoic acid isomers often feature different hydrogen-bonding motifs depending on the substitution pattern nih.gov. For instance, p-aminobenzoic acid is known to form interconnected chains of carboxylic acid R²₂(8) dimers in its α-polymorph researchgate.net. While the ortho-substitution and zwitterionic character of the title compound prevent the classic acid-dimer synthon, analogous robust patterns are expected.

Solid-State Reactivity and Topochemical Control of Reactions within Crystals

Solid-state reactivity is governed by the principle of topochemical control, where the reactivity of a molecule is determined by its arrangement and proximity to neighboring molecules within the crystal lattice. For a reaction to occur in the solid state, the reacting centers of adjacent molecules must be within a certain distance and orientation, often with minimal atomic and molecular movement required.

For a molecule like this compound, potential solid-state reactions are not immediately obvious without reactive groups like double bonds susceptible to [2+2] cycloaddition. However, processes like solid-state polymerization or decomposition could be envisioned under specific conditions (e.g., heat or irradiation). The precise packing arrangement, dictated by the intermolecular interactions discussed above, would be paramount. If the molecules were to pack in a way that brings, for example, the carboxylate group of one molecule close to the benzene ring of another, a solid-state decarboxylation or other condensation reaction might be facilitated under thermal stress. The ability to control crystal packing through crystal engineering techniques could, in principle, be used to favor or inhibit such potential solid-state reactions.

Advanced Concepts in Crystal Engineering

The rational design of crystalline forms (polymorphs, co-crystals, salts) of a molecule like this compound relies on a hierarchical understanding of its intermolecular interactions. The goal is to control the self-assembly process to achieve a crystal structure with desired physical properties.

Polymorph Prediction: This compound is a candidate for polymorphism—the ability to exist in multiple crystalline forms with different packing arrangements. These different forms can arise from subtle shifts in the balance of hydrogen bonding, π-stacking, and van der Waals forces. Computational methods, such as crystal structure prediction (CSP), can be used to generate a landscape of energetically plausible crystal structures. These predictions are based on the molecule's geometry and a force field to calculate lattice energies. The predicted stable forms would likely exhibit variations in the hydrogen-bonding networks and stacking arrangements.

Co-crystal Design: A powerful strategy in crystal engineering is the formation of co-crystals, where the target molecule is crystallized with a second, different molecule (a co-former). For this compound, co-formers could be selected to form specific, robust supramolecular synthons. For example:

With other carboxylic acids: A co-former with a strong hydrogen bond donor group could interact with the carboxylate group of the title compound.

With hydrogen bond acceptors: A co-former like a pyridine or amide could be chosen to interact with the N⁺-H group, potentially competing with the intramolecular carboxylate acceptor and forming a new crystalline phase.

The design of co-crystals of aminobenzoic acids is an active area of research, with the aim of tuning properties like solubility and stability rsc.org. By systematically choosing co-formers based on their ability to form predictable synthons, it is possible to rationally design new solid forms of this compound.

High-Throughput Screening for Solid-State Forms

Information regarding the application of high-throughput screening methods to identify different solid-state forms, such as polymorphs, solvates, or co-crystals, of this compound is not available in the reviewed literature. High-throughput screening is a crucial technique in modern pharmaceutical development and materials science for discovering novel crystalline forms with optimized physicochemical properties. However, no studies documenting such a screening for this specific compound have been published.

Computational Methods for Crystal Structure Prediction

Similarly, there is a lack of published research on the use of computational methods to predict the crystal structure of this compound. Crystal structure prediction (CSP) is a powerful theoretical tool used to forecast the likely crystal packing arrangements of a molecule, which can guide experimental polymorph screening and aid in understanding the stability of different crystalline forms. The absence of any CSP studies for this compound means that its potential polymorphic landscape remains theoretically unexplored in the public domain.

Due to the absence of specific data for this compound, no data tables or detailed research findings can be presented.

Structure Property Relationships of 2 Pyrrolidin 1 Ylmethylbenzoic Acid

Correlation between Molecular Conformation and Reactivity Profiles

The reactivity of 2-Pyrrolidin-1-ylmethylbenzoic acid is intrinsically linked to its molecular conformation, which is primarily dictated by the spatial arrangement of the pyrrolidinylmethyl substituent relative to the carboxylic acid group on the benzene (B151609) ring. The ortho positioning of the bulky pyrrolidinylmethyl group introduces significant steric interactions that influence the orientation of the carboxylic acid function.

Studies on ortho-substituted benzoic acids have established the "ortho effect," where the presence of a substituent at the C2 position forces the carboxylic acid group to twist out of the plane of the benzene ring. youtube.comwikipedia.org This steric hindrance disrupts the coplanarity between the carboxyl group and the aromatic ring, which in turn inhibits resonance delocalization of the carboxylate anion's negative charge onto the ring. youtube.com Paradoxically, this often leads to an increase in the acidity of ortho-substituted benzoic acids compared to their meta and para isomers. wikipedia.orgpearson.com In the case of this compound, the nitrogen atom of the pyrrolidine (B122466) ring can also play a role in intramolecular interactions, potentially forming a hydrogen bond with the carboxylic acid proton, which would further influence its reactivity and acidity.

The pyrrolidine ring itself is not planar and adopts various puckered conformations, often described as envelope or twist forms. researchgate.net The specific conformation of the pyrrolidine ring in this compound will be influenced by the steric demands of the linkage to the benzene ring and any intermolecular interactions in the solid state or in solution. Conformational analyses of N-acyl-pyrrolidines have shown that substituents on the ring can dictate its preferred conformation, which can impact the accessibility of the nitrogen lone pair and, consequently, its basicity and nucleophilicity. researchgate.net

Table 1: Predicted Conformational Effects on Reactivity

Structural FeatureConformational AspectPredicted Effect on Reactivity
ortho-substituentSteric hindrance between the pyrrolidinylmethyl group and the carboxylic acid.Twisting of the carboxylic acid out of the plane of the benzene ring, leading to increased acidity (ortho effect).
Pyrrolidine RingPuckered conformation (envelope or twist).Influences the steric accessibility of the nitrogen lone pair and its basicity.
Intramolecular InteractionsPotential for hydrogen bonding between the pyrrolidine nitrogen and the carboxylic acid proton.Stabilization of a zwitterionic form, affecting acidity and nucleophilicity.

Influence of Substituent Effects on Electronic Characteristics

The electronic nature of the benzene ring in this compound is significantly modulated by the interplay of the electron-withdrawing carboxylic acid group and the electron-donating pyrrolidinylmethyl substituent. Substituents on an aromatic ring exert their influence through a combination of inductive and resonance effects. libretexts.orglumenlearning.commsu.eduuomustansiriyah.edu.iq

The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. libretexts.org Conversely, the pyrrolidin-1-ylmethyl group is generally considered an activating, ortho-para directing group. This is because the nitrogen atom, although more electronegative than carbon, can donate its lone pair of electrons into the aromatic π-system via resonance. lumenlearning.comlibretexts.org The methylene (B1212753) (-CH2-) spacer between the pyrrolidine nitrogen and the benzene ring primarily facilitates an inductive electron-donating effect.

The simultaneous presence of these opposing groups leads to a complex electronic landscape on the aromatic ring. The electron-donating nature of the pyrrolidinylmethyl group increases the electron density of the benzene ring, making it more susceptible to electrophilic attack compared to benzoic acid itself. lumenlearning.com This increased nucleophilicity, however, is tempered by the electron-withdrawing nature of the carboxylic acid.

Table 2: Expected Electronic Effects of Substituents

SubstituentInductive EffectResonance EffectOverall Effect on Benzene Ring
-COOHElectron-withdrawingElectron-withdrawingDeactivating
-CH2-N(CH2)4Electron-donatingElectron-donating (via nitrogen lone pair)Activating

Relationship between Crystalline Packing Architectures and Solid-State Characteristics

The solid-state properties of this compound, such as its melting point, solubility, and stability, are governed by its crystalline packing architecture. This architecture is determined by the intricate network of intermolecular interactions formed between adjacent molecules in the crystal lattice.

A key feature of this molecule is its capacity to form strong hydrogen bonds via the carboxylic acid group. Carboxylic acids typically form dimeric structures in the solid state, with two molecules held together by a pair of O-H···O hydrogen bonds. rsc.org Furthermore, the presence of the basic pyrrolidine nitrogen and the acidic carboxylic acid proton raises the possibility of intramolecular or intermolecular proton transfer, leading to the formation of a zwitterion. nih.govresearchgate.net The existence of a zwitterionic form would introduce strong electrostatic interactions and N-H···O hydrogen bonds, significantly influencing the crystal packing.

In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings of adjacent molecules are also likely to play a crucial role in the crystal structure. nih.gov The specific geometry of these stacking interactions (e.g., face-to-face or edge-to-face) will impact the density and stability of the crystal. The bulky and non-planar pyrrolidine ring will also have a significant steric influence on how the molecules can pack together, potentially leading to the formation of channels or layers within the crystal lattice.

The study of co-crystals of benzoic acid derivatives with other molecules has demonstrated the importance of hydrogen bonding and pKa values in determining the final crystal structure. researchgate.net The solid-state characterization of such compounds typically involves techniques like X-ray diffraction to determine the precise atomic arrangement, and thermal analysis (e.g., DSC) to probe the energetic stability of the crystalline form. nih.gov While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database, the principles governing the packing of similar substituted benzoic acids provide a strong basis for predicting its solid-state behavior. cam.ac.ukcam.ac.uk

Table 3: Potential Intermolecular Interactions and their Influence on Solid-State Properties

Type of InteractionParticipating Functional GroupsPotential Influence on Solid-State Characteristics
Hydrogen Bonding (Neutral)Carboxylic acid dimers (O-H···O)High melting point, lower solubility in non-polar solvents.
Hydrogen Bonding (Zwitterionic)Ammonium (B1175870) proton and carboxylate oxygen (N+-H···O-)Stronger intermolecular forces, potentially higher melting point and altered solubility profile.
π–π StackingBenzene ringsContributes to crystal stability and density.
van der Waals ForcesPyrrolidine ring and alkyl portionsInfluences overall packing efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-pyrrolidin-1-ylmethylbenzoic acid, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves nucleophilic substitution between 2-fluorobenzoic acid derivatives and pyrrolidine under basic conditions. For example, potassium carbonate in DMF at 150°C for 20 hours achieved a 93% yield in a related synthesis of 2-pyrrolidine-1-yl-benzaldehyde . Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature control : Prolonged heating (e.g., 20 hours) ensures complete substitution.
  • Workup : Ethyl acetate extraction and ammonium chloride washes improve purity .
    • Data Table :
ParameterOptimal ConditionYield
SolventDMF93%
Temperature150°C93%
Reaction Time20 hours93%

Q. How can researchers verify the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • 1H NMR : Look for characteristic peaks (e.g., δ ~3.30 ppm for pyrrolidine CH₂ groups, δ ~7.60 ppm for aromatic protons) .
  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95% recommended).
  • Elemental Analysis : Match calculated vs. observed nitrogen content (e.g., ~7.99% for C₁₁H₁₃NO) .

Q. What are the best practices for documenting experimental procedures to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detailed Protocols : Specify molar ratios, solvent volumes, and purification steps (e.g., "3 × 60 mL ethyl acetate extraction").
  • Supplemental Data : Include raw NMR spectra, HPLC chromatograms, and elemental analysis results in supplementary materials .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies of this compound be resolved?

  • Methodological Answer : Apply iterative analysis frameworks:

  • Source Identification : Compare experimental variables (e.g., impurity profiles, solvent residues) using LC-MS .
  • Contextual Validation : Cross-reference with longitudinal studies (e.g., time-dependent effects on bioactivity, as seen in presenteeism research ).
  • Statistical Modeling : Use structural equation modeling (SEM) to test mediating variables (e.g., metabolic stability vs. receptor binding) .

Q. What computational strategies can predict the metabolic pathways of this compound?

  • Methodological Answer :

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to model cytochrome P450 interactions.
  • Docking Studies : Map the compound’s binding affinity to CYP3A4/5 isoforms.
  • Validation : Correlate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactors) .

Q. How should researchers design longitudinal studies to assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, with sampling at 0, 1, 3, and 6 months.
  • Analytical Endpoints : Monitor degradation via HPLC-UV and LC-MS for byproduct identification .
  • Data Interpretation : Apply time-series ANOVA to identify significant degradation thresholds (e.g., >5% impurity) .

Data Contradiction & Reproducibility

Q. Why might NMR spectra of this compound vary across studies, and how can this be mitigated?

  • Methodological Answer : Variations arise from:

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts proton peaks (e.g., aromatic protons δ 7.61 in DMSO ).
  • Impurities : Residual solvents (e.g., DMF) or moisture alter splitting patterns.
  • Mitigation : Report solvent, temperature, and instrument frequency (e.g., 400 MHz) in metadata .

Q. How can open-data principles be applied to studies of this compound without violating intellectual property (IP) constraints?

  • Methodological Answer : Adopt tiered data sharing:

  • Public Domains : Share raw analytical data (NMR, HPLC) via repositories like Zenodo.
  • Controlled Access : Protect synthetic routes via embargoed datasets or patent filings .

Ethical & Regulatory Considerations

Q. What ethical guidelines apply when using this compound in preclinical models?

  • Methodological Answer : Follow institutional review board (IRB) protocols for:

  • Animal Welfare : Adhere to the 3Rs (Replacement, Reduction, Refinement).
  • Data Transparency : Disclose conflicts of interest and funding sources in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.